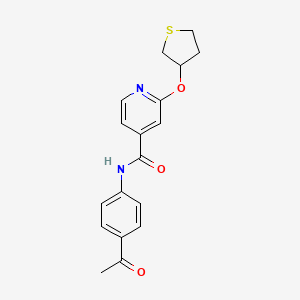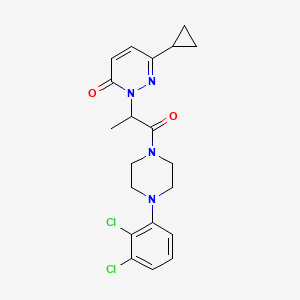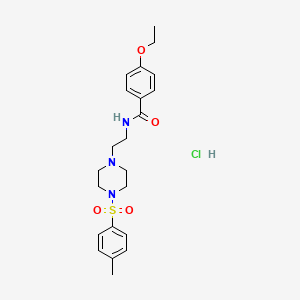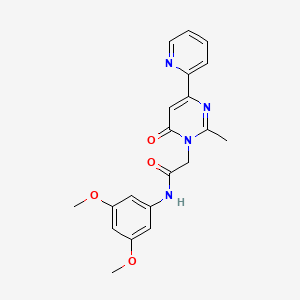
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a member of the isonicotinamide family and has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Directed Assembly in Supramolecular Chemistry
N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives have been investigated for their role in the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs. This exploration into supramolecular chemistry highlights the compound's utility in forming inorganic–organic hybrid materials that display consistent supramolecular motifs despite the presence of structurally disruptive molecules such as water, methanol, and acetic acid. Such studies underscore the compound's versatility in enabling the creation of structured materials with potential applications in catalysis, materials science, and nanotechnology (Aakeröy et al., 2003).
Corrosion Inhibition
Research has demonstrated the effectiveness of isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic mediums. These compounds, through electrochemical polarization, electrochemical impedance spectroscopy (EIS), and surface morphology characterization techniques such as SEM, EDX, and AFM, have shown significant inhibition efficiency. Their action helps protect metallic surfaces from corrosive environments, indicating potential applications in materials engineering and preservation of infrastructure (Yadav et al., 2015).
Antimicrobial and Antitubercular Activity
Isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit significant activity against bacterial, fungal, and mycobacterium strains, indicating their potential as therapeutic agents in treating infectious diseases. Their structures and activities were established through various analytical methods, underscoring the compound's role in pharmaceutical research and development of new antimicrobial agents (Patel et al., 2017).
Metabolic and Toxicological Aspects
Studies on related compounds, such as isoniazid, have explored metabolic and toxicological aspects, shedding light on the metabolism of isonicotinamide derivatives and their potential toxic intermediates. This research contributes to a better understanding of the pharmacodynamic profiles of these compounds and their safe application in medical treatments (Preziosi, 2007).
Material Science and Electrochemistry
The electrochemical synthesis and characterization of polymers incorporating isonicotinamide derivatives have revealed their potential in creating materials with desirable electrochromic and redox properties. These findings open avenues for the development of advanced materials for electronic and optoelectronic applications (Gadgil et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(21)13-2-4-15(5-3-13)20-18(22)14-6-8-19-17(10-14)23-16-7-9-24-11-16/h2-6,8,10,16H,7,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHIRGOTINUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)

![N-(3,5-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2423411.png)


![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

![1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2423420.png)


![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)